

# Application Notes: Improved Synthesis of Nirogacestat (PF-03084014)

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## Compound Focus: Nirogacestat

CAS No.: 1290543-63-3

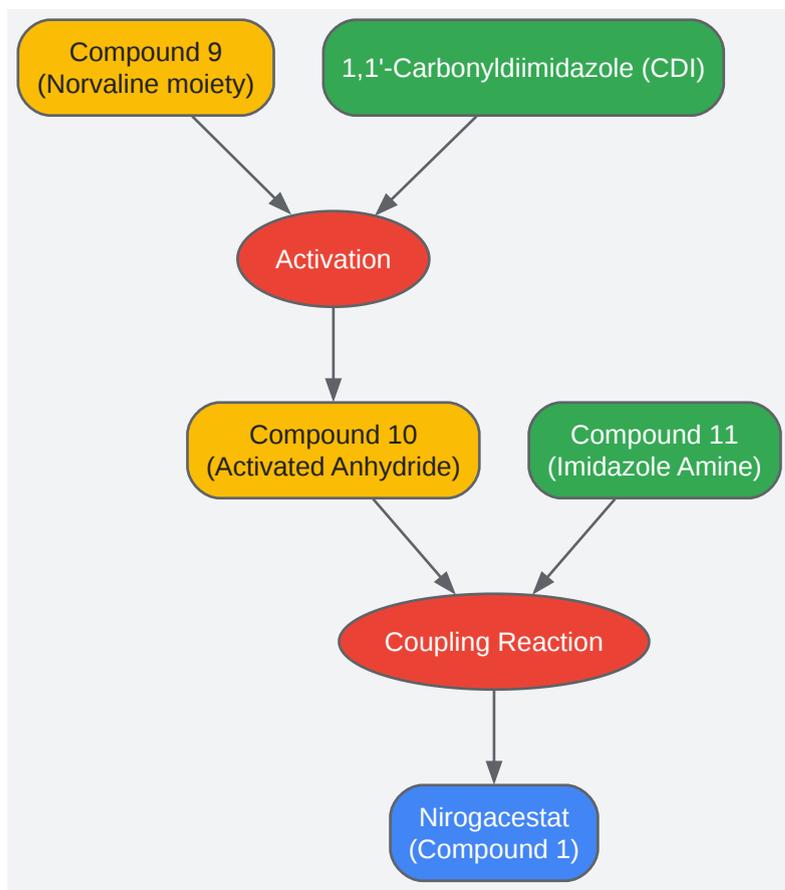
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**1. Introduction** Nirogacestat (OGSIVEO) is an oral, selective gamma-secretase inhibitor approved for the treatment of adult patients with progressing desmoid tumors [1] [2]. The compound, (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide, requires a stereospecific synthesis with high purity [3] [4]. The previously reported route offered few points for the control of impurities and exhibited a low yield during the coupling of the norvaline and tetralone fragments [3]. The synthesis described in patent US20230312480A1 introduces a more efficient and controlled process.

**2. Synthetic Strategy Overview** The improved synthetic pathway is a convergent process that involves the activation of a norvaline derivative followed by coupling with an imidazole amine. A key advantage of this route is the introduction of additional control points to purge impurities and minimize the loss of stereochemical integrity [3].

The overall workflow can be visualized as follows:



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### 3. Experimental Protocols

**3.1. Synthesis of Compound 10 (Activated Anhydride)** This step involves the activation of the norvaline moiety (Compound 9) using 1,1'-carbonyldiimidazole (CDI) to form the reactive intermediate, Compound 10 [3] [5].

- **Reaction Setup:** Charge a polar aprotic solvent (e.g., DMF, THF, or acetonitrile) into a flame-dried round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar).
- **Reaction Procedure:**
  - Add Compound 9 to the solvent with stirring.
  - Add CDI (1.0 - 1.2 equivalents) portion-wise to the solution, controlling the exotherm.
  - Stir the reaction mixture at room temperature (20-25°C) or a controlled temperature (e.g., 0-5°C) for 2-8 hours, monitoring by TLC or HPLC until completion.
  - Optionally, additives like pyridine hydrobromide or triethylamine may be included to improve reaction kinetics and control impurities [3].
- **Work-up and Isolation:** The patent indicates that Compound 10 can be used in the subsequent step without isolation, simplifying the process and reducing yield loss [3]. If isolation is required, standard

aqueous work-up and purification techniques can be employed.

**3.2. Synthesis of Nirogacestat (Compound 1) via Coupling** The activated Compound 10 is coupled with the imidazole amine (Compound 11) to form the final amide bond of **Nirogacestat** [3] [5].

- **Reaction Setup:** Dissolve Compound 11 in a suitable alcohol solvent. The patent specifically claims the use of non-ethanol alcohols, such as primary (e.g., propanol, 2-methylpropan-1-ol), secondary (e.g., isopropanol), or tertiary alcohols [6].
- **Reaction Procedure:**
  - Add the solution of Compound 10 (in its reaction solvent or after partial work-up) to the solution of Compound 11.
  - Stir the mixture at a controlled temperature (e.g., room temperature to 40°C) for 4-12 hours, monitoring by HPLC.
  - Maintain the reaction mixture at a pH of less than 6, or even less than 3, to optimize the reaction and control impurities [6].
- **Work-up and Isolation:** Upon completion, the product can be isolated by standard techniques such as extraction, concentration, and crystallization.

**3.3. Formation of the Pharmaceutically Acceptable Salt** The process may further involve treating the isolated **Nirogacestat** free base with hydrobromic acid to form the hydrobromide salt, which is the form used in the drug product [6] [7].

- **Procedure:** Dissolve the free base in a suitable solvent and treat with an aqueous inorganic acid, such as hydrobromic acid. The mixture may be warmed to 0-5°C during this treatment. The resulting salt is then isolated by filtration, washed, and dried [6].

**4. Data Summary and Reaction Parameters** The following tables summarize the key parameters for the synthesis.

**Table 1: Reaction Parameters for Key Synthesis Steps**

Step	Reactants	Solvent	Key Conditions	Output
Activation	Compound 9, CDI [3] [5]	Polar Aprotic (DMSO, DMF, THF, Acetonitrile) [3]	0-25°C; optional additives (pyridine HBr, TEA) [3]	Compound 10

Step	Reactants	Solvent	Key Conditions	Output
<b>Coupling</b>	Compound 10, Compound 11 [3] [5]	Alcohol (Propanol, Isopropanol, 2-methylpropan-1-ol) <i>not ethanol</i> [6]	pH < 6; 0-40°C [6]	Nirogacestat (Compound 1)
<b>Salt Formation</b>	Nirogacestat (free base)	Suitable solvent	Aqueous HBr; 0-5°C [6]	Nirogacestat HBr Salt

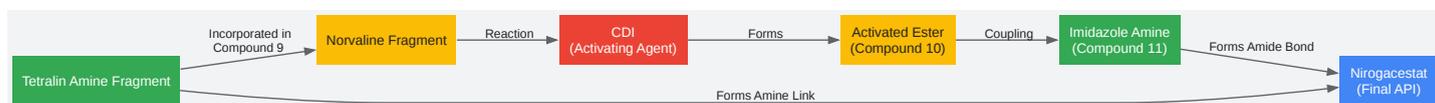
**Table 2: Analytical Control and Impurity Profile**

Parameter	Specification	Reference
<b>Key Impurity</b>	Compound 13 (Oxidation-related)	[6]
<b>Purity Target</b>	Composition substantially free of Compound 13	[6]
<b>Typical Composition</b>	98.0% - 99.9% Compound 1; 0.01% - 0.6% Compound 2 (or its salt)	[6]

## 5. Discussion and Implementation Notes

- **Advantages of the Improved Route:** This synthetic strategy provides critical control points, particularly during the activation and coupling steps, allowing for better purge of impurities like the oxidation product (Compound 13) compared to the earlier route [3] [6]. The ability to use Compound 10 without isolation streamlines the process.
- **Solvent Selection:** The specification of non-ethanol alcohols for the coupling step is a distinctive feature of the patented process, which may impact solubility, reaction rate, and ultimately the final product purity [6].
- **Scale-Up Considerations:** The described conditions, including temperature and pH control, are designed for robustness and are suitable for scaling up to manufacturing scale. The use of common, well-understood reagents (CDI) and solvents facilitates technology transfer.

The chemical relationships in this synthesis are further illustrated below:



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